molecular formula C6H7ClN2O B8751997 2-Chloro-1-(pyrimidin-2-yl)ethanol

2-Chloro-1-(pyrimidin-2-yl)ethanol

Cat. No. B8751997
M. Wt: 158.58 g/mol
InChI Key: HYFHXPYDSYFBNC-UHFFFAOYSA-N
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Patent
US06852731B2

Procedure details

2-Chloro-1-pyrimidin-2-ylethanone (6.15 g, 39.3 mmol) was dissolved in ethanol (125 ml) and CeCl3.7H2O (14.64 g, 39.3 mmol) was added. Stirring was continued for 10 min then sodium borohydride (1.49 g, 39.3 mmol) was added over 2 min. After 1 hr the solid was filtered and the filtrate evaporated. Sat. ammonium chloride solution (25 ml) was added followed by brine (250 ml) and the mixture adjusted to pH3-4 with 1N.HCl. Extraction with ethyl acetate (3×250 ml) afforded an amber oil which was chromatographed over silica gel (150 g) to give the product as a pale yellow oil (3.85 g) Physical characteristics are as follows: Anal. Found: C, 45.08; H, 4.47; N, 17.46.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
[Compound]
Name
CeCl3.7H2O
Quantity
14.64 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)=[O:4].[BH4-].[Na+]>C(O)C>[Cl:1][CH2:2][CH:3]([C:5]1[N:10]=[CH:9][CH:8]=[CH:7][N:6]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
ClCC(=O)C1=NC=CC=N1
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
CeCl3.7H2O
Quantity
14.64 g
Type
reactant
Smiles
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 hr the solid was filtered
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
Sat. ammonium chloride solution (25 ml) was added
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (3×250 ml)
CUSTOM
Type
CUSTOM
Details
afforded an amber oil which
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel (150 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCC(O)C1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.